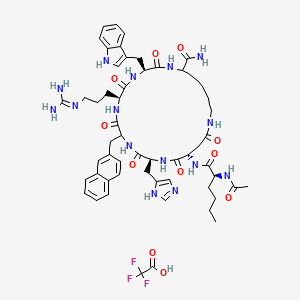

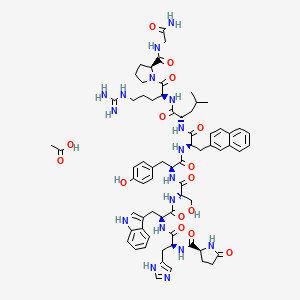

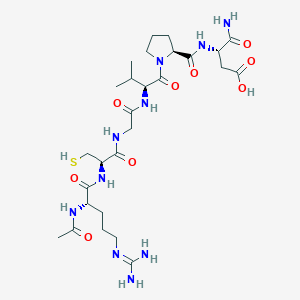

Ac-Nle-Asp(1)-His-DL-2Nal-Arg-Trp-DL-Lys(1)-NH2.TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound Acetyl-Norleucine-Aspartic acid(1)-Histidine-DL-2-Naphthylalanine-Arginine-Tryptophan-DL-Lysine(1)-Amide trifluoroacetate is a synthetic peptide with a sequence that includes several modified amino acids. This compound is often studied for its potential biological activities, including neuroimmunomodulatory and anti-inflammatory properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Solid-Phase Peptide Synthesis (SPPS)

Step 1: The synthesis begins with the attachment of the first amino acid, Norleucine, to a solid resin.

Step 2: Sequential addition of protected amino acids (Aspartic acid, Histidine, DL-2-Naphthylalanine, Arginine, Tryptophan, and DL-Lysine) using coupling reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

Step 3: Deprotection of the amino acid side chains and cleavage from the resin using trifluoroacetic acid (TFA).

-

Industrial Production Methods

Large-Scale SPPS: Utilizes automated peptide synthesizers to scale up the production.

Purification: High-Performance Liquid Chromatography (HPLC) is used to purify the peptide.

Lyophilization: The purified peptide is lyophilized to obtain a dry powder form.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation

Reagents: Hydrogen peroxide (H₂O₂), tert-Butyl hydroperoxide (TBHP).

Conditions: Mild to moderate temperatures, typically in aqueous or organic solvents.

Products: Oxidized derivatives of the peptide, potentially altering its biological activity.

-

Reduction

Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

Conditions: Low temperatures, often in anhydrous conditions.

Products: Reduced forms of the peptide, which may affect its structural conformation.

-

Substitution

Reagents: Various nucleophiles like amines or thiols.

Conditions: Typically carried out in organic solvents at room temperature.

Products: Substituted peptides with modified side chains.

Applications De Recherche Scientifique

Chemistry

Peptide Synthesis: Used as a model compound to study peptide synthesis techniques and optimization.

Analytical Chemistry: Employed in the development of analytical methods for peptide characterization.

Biology

Neuroimmunomodulation: Investigated for its potential to modulate immune responses in the nervous system.

Anti-inflammatory: Studied for its ability to reduce inflammation in various biological models.

Medicine

Therapeutic Potential: Explored for potential therapeutic applications in treating inflammatory and autoimmune diseases.

Drug Development: Used as a lead compound in the development of new peptide-based drugs.

Industry

Biotechnology: Utilized in the production of peptide-based biotechnological products.

Pharmaceuticals: Incorporated into formulations for research and development of new medications.

Mécanisme D'action

The compound exerts its effects primarily through interaction with specific receptors on cell surfaces. It can modulate signaling pathways involved in immune responses and inflammation. The exact molecular targets include receptors like melanocortin receptors, which play a role in neuroimmunomodulation and anti-inflammatory processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

-

Acetyl-Norleucine-Aspartic acid-Histidine-Phenylalanine-Arginine-Tryptophan-Lysine-Amide

- Similar structure but lacks the naphthylalanine residue.

- Exhibits different biological activities due to the absence of the aromatic naphthyl group.

-

Acetyl-Norleucine-Aspartic acid-Histidine-DL-Phenylalanine-Arginine-Tryptophan-DL-Lysine-Amide

- Contains phenylalanine instead of naphthylalanine.

- Shows variations in receptor binding and activity.

Uniqueness

The presence of DL-2-Naphthylalanine in the sequence makes Acetyl-Norleucine-Aspartic acid(1)-Histidine-DL-2-Naphthylalanine-Arginine-Tryptophan-DL-Lysine(1)-Amide trifluoroacetate unique. This aromatic residue can enhance the compound’s interaction with specific receptors and influence its biological activity, making it a valuable compound for research and potential therapeutic applications.

Propriétés

IUPAC Name |

(3S,6S,12S,15S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H71N15O9.C2HF3O2/c1-3-4-15-40(63-31(2)70)48(73)69-45-27-46(71)59-21-10-9-17-39(47(55)72)64-51(76)43(25-35-28-61-38-16-8-7-14-37(35)38)67-49(74)41(18-11-22-60-54(56)57)65-50(75)42(24-32-19-20-33-12-5-6-13-34(33)23-32)66-52(77)44(68-53(45)78)26-36-29-58-30-62-36;3-2(4,5)1(6)7/h5-8,12-14,16,19-20,23,28-30,39-45,61H,3-4,9-11,15,17-18,21-22,24-27H2,1-2H3,(H2,55,72)(H,58,62)(H,59,71)(H,63,70)(H,64,76)(H,65,75)(H,66,77)(H,67,74)(H,68,78)(H,69,73)(H4,56,57,60);(H,6,7)/t39?,40-,41-,42?,43-,44-,45-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYQACCNXSQAGQ-LCHCBWONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCCC(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H72F3N15O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1188.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Phe-DL-Val]](/img/structure/B8069812.png)

![[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]propanoyl]amino]-3-[4-(carbamoylamino)phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]azanium;acetate](/img/structure/B8069864.png)

![5-hydroxy-1,2-dimethyl-4-[2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecanoyl]-2H-pyrrol-3-one](/img/structure/B8069893.png)

![N-[(1R,2S)-1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]octadecanamide](/img/structure/B8069913.png)